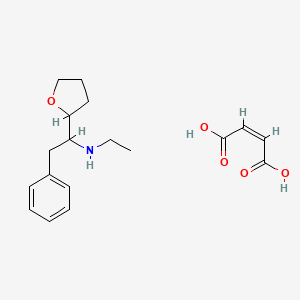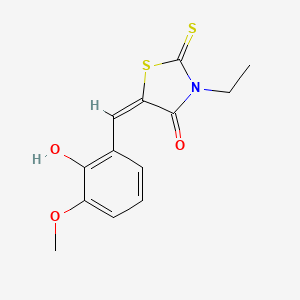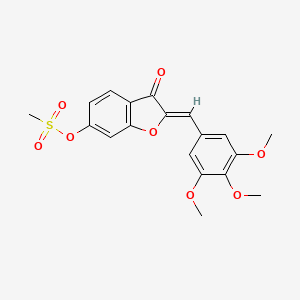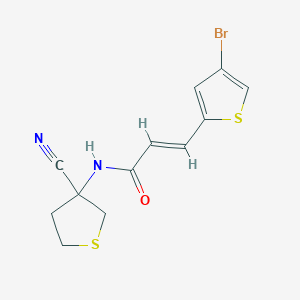
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride” is a chemical compound with the molecular weight of 331.27 . It is also known by other synonyms such as “1-[(1-ethylpyrazol-4-yl)sulfonyl]-4-piperidylamine” and "4-Piperidinamine, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-" . The compound is typically stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “1-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine dihydrochloride” and its InChI code is "1S/C10H18N4O2S.2ClH/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14;;/h7-9H,2-6,11H2,1H3;2*1H" . The InChI key is "BIPOCVVEWGFYEF-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.27 and a molecular formula of C10H18N4O2S . It is a powder at room temperature . The InChI code provides information about its molecular structure .Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery : Pyrazole derivatives have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
-
Agrochemistry : In the field of agrochemistry, pyrazole derivatives are used due to their diverse biological activities .
-
Coordination Chemistry : Pyrazole derivatives are used in coordination chemistry, which involves the study of compounds that coordinate to metal atoms .
-
Organometallic Chemistry : In organometallic chemistry, which involves the study of chemical compounds containing bonds between carbon and a metal, pyrazole derivatives are also used .
-
Antibacterial Activity : Some pyrazole derivatives, such as 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, have shown antibacterial activity . These compounds were synthesized from the reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol under ultrasound irradiation .
-
Synthesis of Heterocycles : Pyrazole derivatives are used in the synthesis of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s) .
-
Green Synthesis : Pyrazole derivatives can be synthesized using green chemistry principles, which aim to reduce the environmental impact of chemical processes . For example, they can be synthesized using multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
-
Ultrasound Irradiation : Pyrazole derivatives can be synthesized under ultrasound irradiation, which can increase the efficiency and selectivity of the reaction . For instance, 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids can be synthesized from the reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol under ultrasound irradiation .
-
Anti-Infective Agents : Some pyrazole derivatives, such as 1,2,4-oxadiazoles, have been studied for their potential as anti-infective agents .
-
Alkaloids : Pyrazole derivatives are classified as alkaloids due to their structure and pharmacological effects on humans . The first natural pyrazole, 1-Pyrazolyl-alanine, was found in watermelon seeds .
-
Organic Synthesis : Pyrazole derivatives are used in organic synthesis, particularly in the synthesis of heterocyclic compounds .
-
Pharmacological Research : Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have many pharmacological functions, and different synthesis techniques have been discussed .
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.2ClH/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14;;/h7-9H,2-6,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPOCVVEWGFYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)




![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)